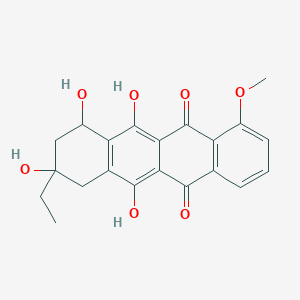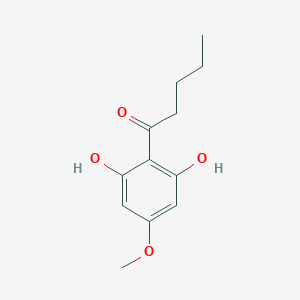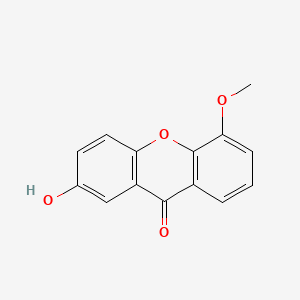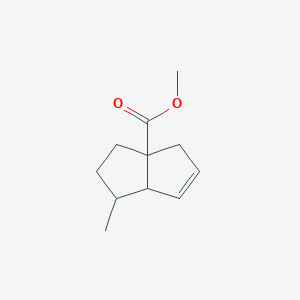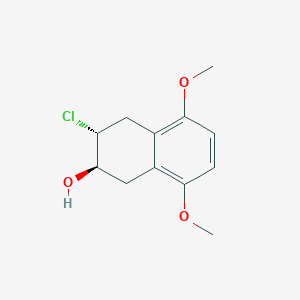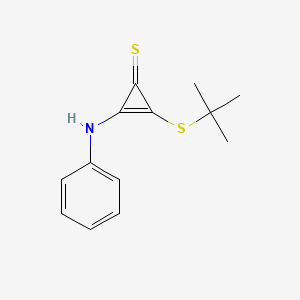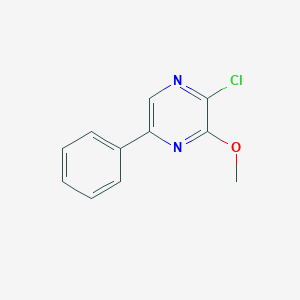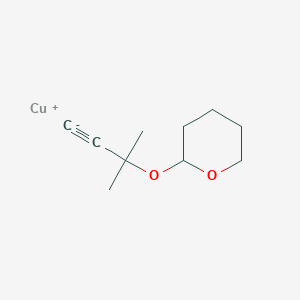
copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane is a chemical compound that combines copper ions with an organic molecule containing an oxane ring and an alkynyl group
Méthodes De Préparation
The preparation of copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane involves the condensation of acetylene and acetone, which can be promoted with either a base or Lewis acid catalysts . This reaction forms 2-methylbut-3-yn-2-ol, which can then be further reacted with copper ions to form the desired compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane has several scientific research applications:
Biology: The compound’s unique properties make it useful in biological research, particularly in studies involving copper ions and their interactions with organic molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane involves its interaction with molecular targets and pathways within biological systems. The copper ions in the compound can interact with various enzymes and proteins, potentially affecting their activity and function. The alkynyl group can also participate in chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane can be compared with other similar compounds, such as:
2-(2-Methylbut-3-yn-2-yloxy)oxane: This compound lacks the copper ion but has a similar organic structure.
{[(2-methylbut-3-yn-2-yl)oxy]methyl}benzene:
Propriétés
Numéro CAS |
65763-02-2 |
|---|---|
Formule moléculaire |
C10H15CuO2 |
Poids moléculaire |
230.77 g/mol |
Nom IUPAC |
copper(1+);2-(2-methylbut-3-yn-2-yloxy)oxane |
InChI |
InChI=1S/C10H15O2.Cu/c1-4-10(2,3)12-9-7-5-6-8-11-9;/h9H,5-8H2,2-3H3;/q-1;+1 |
Clé InChI |
IFFNUICVHCHHSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#[C-])OC1CCCCO1.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


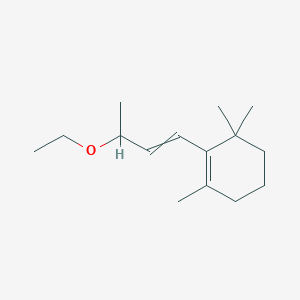
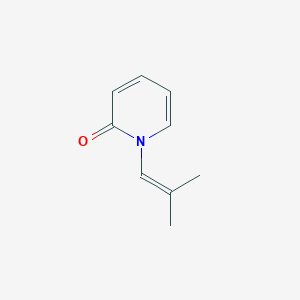
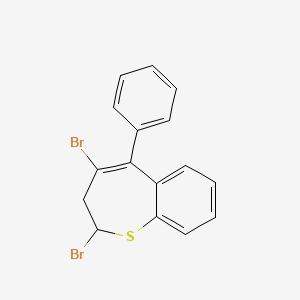
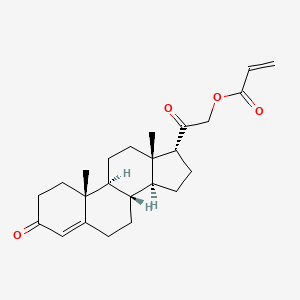
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
